N-(2,5-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(2,5-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring, methoxy groups, and a carboxamide group.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-15-7-8-16(2)17(12-15)14-25-11-5-6-19(23(25)27)22(26)24-20-13-18(28-3)9-10-21(20)29-4/h5-13H,14H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSXWLAIBSBYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Benzyl Group: The benzyl group is attached through a Friedel-Crafts alkylation reaction.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction involving an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and benzyl positions, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
-
Anticancer Properties :
- Recent studies have indicated that derivatives of dihydropyridine compounds, including this compound, show significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated efficacy against FaDu hypopharyngeal tumor cells, suggesting a mechanism involving apoptosis induction and inhibition of cell proliferation.
- The structure-activity relationship (SAR) studies highlight that modifications in the side chains can significantly influence the binding affinity to specific cellular targets, enhancing anticancer activity.
- Cholinesterase Inhibition :
-
Neuroprotective Effects :
- Emerging research suggests that the compound may also possess neuroprotective properties. Its interaction with neurotransmitter systems could offer therapeutic avenues for neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study Example
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of the compound and evaluated their anticancer activities. The lead compound demonstrated IC50 values lower than those of standard chemotherapeutics like bleomycin, indicating superior efficacy against specific cancer types. Mechanistic studies revealed that the compound activates apoptotic pathways while inhibiting key survival signaling cascades within cancer cells.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-(2,5-dimethoxyphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-(2,5-dimethoxyphenyl)-1-(3,4-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Uniqueness
N-(2,5-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of both methoxy and dimethylbenzyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may result in distinct properties compared to other similar compounds.
Biological Activity
N-(2,5-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridine core with various substituents that may influence its biological activity. The molecular formula is , with a molecular weight of 362.43 g/mol. The structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of dihydropyridine have been tested against various cancer cell lines, showing IC50 values indicating effective inhibition of cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells by activating caspase pathways .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. In particular, studies involving related dihydropyridine derivatives have reported effectiveness against strains of bacteria and fungi, including Candida albicans. The mechanism appears to involve disruption of the microbial cell membrane integrity .
Study 1: Anticancer Efficacy
A study conducted on the anticancer efficacy of related compounds revealed that the presence of the dimethoxy and dimethyl groups significantly enhanced cytotoxicity against leukemia cell lines. The synthesized analogues were subjected to MTT assays, revealing IC50 values ranging from 6.7 µg/mL to higher than 20 µg/mL for different analogues .
Study 2: Antimicrobial Properties
In another investigation, the antimicrobial properties were assessed using flow cytometry and fluorescence microscopy. The results indicated that the tested compounds led to significant reductions in both planktonic and biofilm forms of Candida albicans, suggesting a dual mode of action—both bactericidal and fungicidal effects were noted .
Data Tables
| Activity Type | Tested Compound | IC50 (µg/mL) | Cell Line/Organism |
|---|---|---|---|
| Anticancer | Dihydropyridine Derivative | 6.7 | CCRF-CEM (Leukemia) |
| Antimicrobial | Dihydropyridine Derivative | Variable (>20) | Candida albicans |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
